molecular formula C9H10N2 B087387 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1255099-47-8

2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B087387
M. Wt: 146.19 g/mol
InChI Key: KXVBRNVWAHUQSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related pyridinol compounds involves strategies like low-temperature bromide-to-alcohol conversion and intramolecular Friedel-Crafts strategy. These methods yield compounds with antioxidant properties, as seen in a study by Wijtmans et al. (2004) (Wijtmans et al., 2004).

Molecular Structure Analysis

  • Structural characterization of pyrrole and pyridine derivatives has been carried out using techniques like X-ray diffraction and NMR spectroscopy. For instance, Şahin et al. (2010) used these methods to characterize 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine (Șahin et al., 2010).

Chemical Reactions and Properties

  • The reactivities of various pyridinol compounds, including those similar to 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, have been explored. These compounds demonstrate significant antioxidant capabilities, as indicated by their reactions with peroxyl radicals in studies like those conducted by Wijtmans et al. (2004) (Wijtmans et al., 2004).

Physical Properties Analysis

  • Research by Zhang et al. (2005) on novel polyimides derived from pyridine compounds highlights the exceptional thermal and thermooxidative stability of these materials, indicating their potential for applications requiring high-temperature resistance (Zhang et al., 2005).

Chemical Properties Analysis

  • The chemical properties of pyridine derivatives, particularly their solubility and electrochemical properties, have been a subject of study. For example, Yamanoi et al. (2015) investigated the chemical and electrochemical formation of oxidized forms of oligo(1-(N,N-dimethylamino)pyrrole)s, which are structurally related to 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (Yamanoi et al., 2015).

Scientific Research Applications

Summary of the Application

The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application or Experimental Procedures

A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized with potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .

Results or Outcomes

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . The FGFR1–4 IC50 values of compound 4h were 7, 9, 25, and 712 nM, respectively .

2. Application in the Treatment of Disorders Involving Elevated Plasma Blood Glucose

Summary of the Application

Compounds like 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The compounds were found to be effective in reducing blood glucose . They may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Future Directions

The future directions for research into “2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine” and its derivatives are promising. These compounds have been developed as potential fibroblast growth factor receptor inhibitors, which could have significant implications for cancer therapy .

properties

IUPAC Name

2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-4-8-5-7(2)11-9(8)10-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVBRNVWAHUQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612737
Record name 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1255099-47-8
Record name 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Buil, M Calbet, M Castillo, J Castro, C Esteve… - European Journal of …, 2016 - Elsevier
Monocyclic and bicyclic ring systems were investigated as the “core” section of a series of diphenylsulphone-containing acetic acid CRTh2 receptor antagonists. A range of potencies …
Number of citations: 18 www.sciencedirect.com
D Wang, J Hu, J Zhao, M Shen, Y Wang, P Yu - Tetrahedron, 2018 - Elsevier
A novel method for transition-metal-free synthesis of 7-azaindoles is developed through a one-pot synthesis involving amination of pyridine N-oxides and intramolecular enamine …
Number of citations: 9 www.sciencedirect.com

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